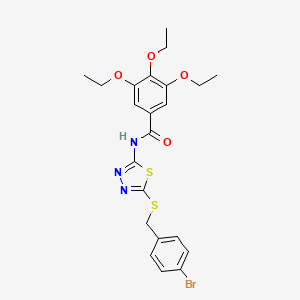

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group and a 3,4,5-triethoxybenzamide moiety. Its molecular formula is C₂₅H₂₈BrN₃O₄S₂, with a molecular weight of 594.54 g/mol (extrapolated from ). The compound’s structure combines lipophilic (4-bromobenzyl) and polar (triethoxybenzamide) groups, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O4S2/c1-4-28-17-11-15(12-18(29-5-2)19(17)30-6-3)20(27)24-21-25-26-22(32-21)31-13-14-7-9-16(23)10-8-14/h7-12H,4-6,13H2,1-3H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYQPZYVLHASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with 4-bromobenzyl chloride to introduce the bromobenzyl group. Finally, the triethoxybenzamide moiety is attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiadiazole formation and automated systems for the coupling reactions to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzyl group can be reduced to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies to understand the interactions between thiadiazole derivatives and biological targets.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The bromobenzyl group may enhance the compound’s binding affinity to certain biological targets, while the triethoxybenzamide moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the evidence. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The triethoxybenzamide moiety may increase solubility compared to dimethoxy () or phenoxyacetamide (5e) derivatives, though this could depend on crystallinity and hydrogen-bonding capacity.

Biological Activity Trends: Thiadiazole derivatives with halogenated benzyl groups (e.g., 4-chloro or 4-bromo) are frequently associated with antimicrobial and anticancer activities. For example, 5d (4-chlorobenzylthio) exhibited antimicrobial properties, while compound A (trimethoxyphenyl-thiadiazole) in showed antimitotic activity. The triethoxybenzamide group in the target compound resembles the trimethoxyphenyl moiety in compound A, which is critical for tubulin inhibition.

Synthetic Yields and Stability: Yields for thiadiazole derivatives range from 68% to 88% (), with higher yields observed for benzylthio substituents (e.g., 5h, 88%). The target compound’s synthesis would likely follow similar protocols. Melting points for halogenated derivatives (e.g., 5d, 179–181°C) are higher than non-halogenated analogs, indicating greater crystalline stability.

Research Implications and Gaps

- Structural Optimization: The target compound’s triethoxybenzamide group could be compared to trimethoxyphenyl analogs (e.g., compound A) to evaluate its impact on tubulin binding or solubility.

- Bioactivity Testing: Priority should be given to testing the target compound against microbial strains (e.g., Staphylococcus aureus, Candida albicans) and cancer cell lines (e.g., MCF-7, A549) to benchmark its efficacy against existing derivatives.

- Synthetic Feasibility: The high yields of benzylthio-substituted thiadiazoles (e.g., 5h, 88%) suggest that the target compound’s synthesis is feasible, though bromine’s reactivity may require careful handling.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure includes a thiadiazole ring and various functional groups that contribute to its biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.48 g/mol. The compound features:

- A thiadiazole ring that enhances its reactivity.

- A bromobenzyl group which may influence its interaction with biological targets.

- Triethoxybenzamide moiety that contributes to its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has also shown promising results in anticancer studies . Preliminary data indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

- Inhibition of cell proliferation : The compound disrupts the cell cycle at the G2/M phase.

- Activation of apoptotic pathways : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and subsequent cell death.

- DNA Interaction : Evidence suggests that it may bind to DNA and interfere with replication processes.

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiadiazole derivatives. This compound was among the most potent compounds tested against resistant bacterial strains .

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating strong potential for further development as an anticancer agent .

Q & A

Q. Table 1: Example Reaction Conditions for Thiadiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether Formation | 4-Bromobenzyl bromide, KOH/EtOH, 70°C, 12h | 78 | |

| Benzamide Coupling | 3,4,5-Triethoxybenzoyl chloride, Et₃N, DMF, RT, 6h | 82 |

Q. Table 2: Cytotoxicity Data for Analogous Compounds

| Compound | IC₅₀ (MCF-7, mmol L⁻¹) | IC₅₀ (A549, mmol L⁻¹) | Selectivity Index (NIH3T3) |

|---|---|---|---|

| 4y () | 0.084 ± 0.020 | 0.034 ± 0.008 | >10x |

| Cisplatin | 0.020 ± 0.005 | 0.015 ± 0.003 | 2x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.